Pirimiphos-ethyl

Vue d'ensemble

Description

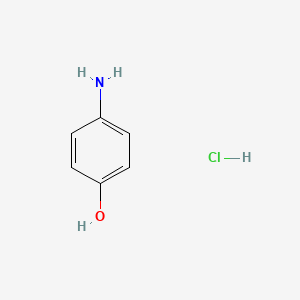

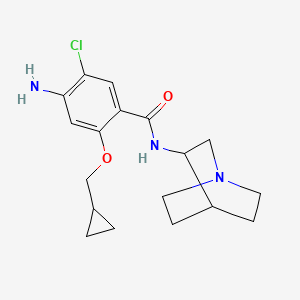

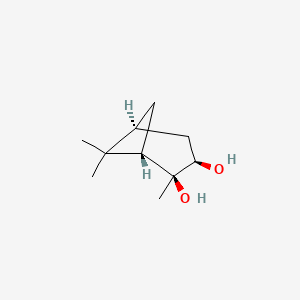

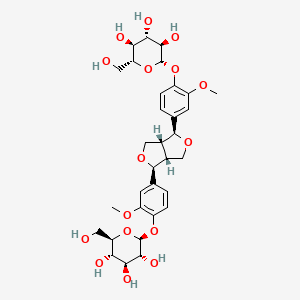

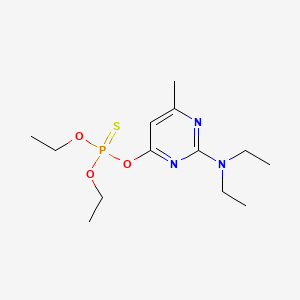

Pirimiphos-ethyl is an organophosphorus pesticide . It has a molecular formula of C13H24N3O3PS and a molecular weight of 333.387 . It is commonly used for the protection of crops including vegetables, bananas, turf, and mushrooms .

Molecular Structure Analysis

The IUPAC Standard InChI for Pirimiphos-ethyl is InChI=1S/C13H24N3O3PS/c1-6-16(7-2)13-14-11(5)10-12(15-13)19-20(21,17-8-3)18-9-4/h10H,6-9H2,1-5H3 . The structure is also available as a 2D Mol file .

Chemical Reactions Analysis

Organophosphates, such as Pirimiphos-ethyl, are susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .

Physical And Chemical Properties Analysis

Pirimiphos-ethyl has a density of 1.2±0.1 g/cm3, a boiling point of 414.1±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 89.0±0.3 cm3 and a polar surface area of 99 Å2 .

Applications De Recherche Scientifique

Pesticide Residue Analysis in Food Products

Pirimiphos-ethyl has been used in the analysis of pesticide residues in various food products. For instance, it has been applied in the analysis of pesticide residues in baby food . The Thermo Scientific™ TSQ™ 9610 triple quadrupole mass spectrometer coupled to the Thermo Scientific™ TRACE™ 1610 GC has been used for the determination of trace level pesticide residues in baby food .

Pesticide Residue Screening in Agricultural Products

Pirimiphos-ethyl has been used in the simultaneous screening and quantification of pesticide residues in agricultural products like potatoes . The QuEChERS extraction method in combination with the Thermo Scientific™ Exactive™ GC Orbitrap™ GC-MS system operated in full scan mode has been used for this purpose .

Pesticide Residue Analysis in Herbal Juices

Pirimiphos-ethyl has been used in the analysis of pesticide residues in herbal juices like Aloe vera and Amla (Indian gooseberry) . The Thermo Scientific™ TSQ™ 8000 Evo triple quadrupole GC-MS has been used for the control of MRL levels in these food commodities .

Insecticide and Acaricide Applications

Pirimiphos-ethyl is an obsolete pyrimidine organothiophosphate insecticide once used mainly on top fruit . It was used to control pests like aphids .

Neurotoxicity Studies

Pirimiphos-ethyl is known to be a neurotoxicant and an acetyl cholinesterase inhibitor . It can be used in studies related to neurotoxicity and the effects of acetyl cholinesterase inhibition .

Analytical Reference Standard

Pirimiphos-ethyl may be used as an analytical reference standard for the quantification of the analyte in honey bees and biological samples using different chromatography techniques .

Mécanisme D'action

Target of Action

Pirimiphos-ethyl is an organophosphorus pesticide . Its primary target is acetylcholinesterase (AChE) , an enzyme that plays a crucial role in the nervous system of insects. By inhibiting AChE, Pirimiphos-ethyl disrupts the normal functioning of the nervous system, leading to the death of the insect .

Mode of Action

Pirimiphos-ethyl acts as a cholinesterase inhibitor . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine, a neurotransmitter . This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron. The result is a disruption of the normal nerve impulse transmission, leading to paralysis and eventual death of the insect .

Biochemical Pathways

The primary biochemical pathway affected by Pirimiphos-ethyl is the cholinergic pathway . This pathway involves the transmission of nerve impulses through the release and breakdown of acetylcholine. By inhibiting AChE, Pirimiphos-ethyl disrupts this pathway, leading to an overstimulation of the nervous system .

Pharmacokinetics

It may be metabolized by various enzymatic processes and excreted through the insect’s excretory system .

Result of Action

The primary result of Pirimiphos-ethyl’s action is the death of the insect . By disrupting the normal functioning of the nervous system, it causes paralysis and eventual death . It is effective against a variety of pests, including aphids .

Action Environment

The efficacy and stability of Pirimiphos-ethyl can be influenced by various environmental factors. For instance, its mobility in the environment is moderate , suggesting that it can move through the soil to some extent. This could potentially affect its efficacy and persistence in the environment. Additionally, it is considered to be moderately toxic to birds, fish, and aquatic invertebrates , indicating potential environmental risks. Therefore, careful management is necessary to minimize its impact on non-target organisms and the environment.

Safety and Hazards

Exposure to Pirimiphos-ethyl can cause rapid, severe, organophosphate poisoning with symptoms such as headache, dizziness, blurred vision, tightness in the chest, sweating, nausea and vomiting, diarrhea, muscle twitching, convulsions, coma, and death . It is harmful if inhaled and may cause drowsiness or dizziness . It is also suspected of damaging fertility or the unborn child .

Propriétés

IUPAC Name |

4-diethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N3O3PS/c1-6-16(7-2)13-14-11(5)10-12(15-13)19-20(21,17-8-3)18-9-4/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBPRYIIJAJUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OCC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N3O3PS | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042297 | |

| Record name | Pirimiphos-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw colored liquid. Used as a pesticide. (EPA, 1998), Straw colored liquid; [Merck Index] Technical product is clear red-brown liquid; mp 15-18 deg C; [HSDB] Yellow liquid; mp = 10-15 deg C; [MSDSonline] | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pirimiphos-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

113 °F, 45 °C (Pensky-Martin closed cup) | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.3 mg/L at 25 °C, Miscible with most organic solvents | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.14 at 20 °C | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00029 mmHg at 77 °F (EPA, 1998), 0.00029 [mmHg], 2.9X10-4 mm Hg at 25 °C | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pirimiphos-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Parathion & its relatives are known to inhibit the enzyme cholinesterase in all parts of the body by phosphorylating the active site. /Parathion & other cholinesterase inhibitor pesticides/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionc stimulation or blockade ... /Cholinesterase inhibitor pesticides/, Organophosphate insecticides ... are potent cholinesterase enzyme inhibitors that act by interfering with the metabolism of acetylcholine, which results in accumulation of acetylcholine at neuroreceptor transmission sites. Exposure produces a broad spectrum of clinical effects indicative of massive overstimulation of the chlorinergic system, including muscarinic effects (parasympathetic), nicotinic effects (sympathetic and motor), and CNS effects. These effects present clinically as feeling of headache, weakness, dizziness, blurred vision, psychosis, respiratory difficulty, paralysis, convulsions, and coma. Typical findings are given by the mnemonic "SLUD." which stands for salivation, lacrimation, urination, and defecation. A small percentage of patients may fail to demonstrate miosis, a classic diagnostic hallmark. Onset of clinical manifestation of organophosphate poisoning usually occurs within 12 hr of exposure. /Organophosphate insecticides/ | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Pirimiphos-ethyl | |

Color/Form |

Straw-colored liquid, Technical grade is a clear red-brown liquid | |

CAS RN |

23505-41-1 | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pirimiphos ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23505-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirimiphos-ethyl [BAN:ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023505411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirimiphos-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirimiphos-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L26N84757 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

15-18 °C /technical grade/ | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Pirimiphos-ethyl?

A1: Pirimiphos-ethyl, like other organophosphate insecticides, exerts its effect by inhibiting acetylcholinesterase (AChE) in target insects. []

Q2: What are the downstream effects of AChE inhibition by Pirimiphos-ethyl?

A2: Inhibition of AChE leads to the accumulation of acetylcholine (ACh) at nerve synapses. This disrupts nerve impulse transmission, ultimately leading to paralysis and death of the insect.

Q3: What is the molecular formula and weight of Pirimiphos-ethyl?

A3: The molecular formula of Pirimiphos-ethyl is C13H24N3O3PS, and its molecular weight is 333.4 g/mol.

Q4: Is there any spectroscopic data available for Pirimiphos-ethyl?

A4: Yes, several analytical techniques have been used to characterize Pirimiphos-ethyl. Gas chromatography coupled with various detectors (flame ionization, flame photometric, mass spectrometry) has been widely employed for its detection and quantification in different matrices. [, , , , ] Ultraviolet spectrophotometry has also been utilized for its determination after specific sample preparation steps. []

Q5: How stable is Pirimiphos-ethyl under various environmental conditions?

A5: Pirimiphos-ethyl exhibits varying degrees of persistence in different environments. In soil, its degradation rate is influenced by factors like temperature, moisture, and soil type. Research suggests it persists longer when applied in late summer/early autumn compared to spring applications. [, ]

Q6: Are there specific formulations designed to enhance Pirimiphos-ethyl’s efficacy?

A6: Yes, Pirimiphos-ethyl has been formulated in various forms, including granules, emulsifiable concentrates, seed dressings, and even microencapsulated forms. These formulations are tailored to specific applications and aim to improve its delivery, persistence, and efficacy while minimizing potential phytotoxicity. [, , , , ]

Q7: Does Pirimiphos-ethyl exhibit any catalytic properties itself?

A7: Pirimiphos-ethyl is not known to have catalytic properties in the traditional sense. Its primary mode of action is through the inhibition of AChE, not through catalyzing chemical reactions.

Q8: Have computational methods been used to study Pirimiphos-ethyl?

A8: While the provided research doesn't elaborate on specific computational studies, QSAR (Quantitative Structure-Activity Relationship) models are frequently employed to predict the activity and properties of pesticides, including organophosphates like Pirimiphos-ethyl.

Q9: How does the structure of Pirimiphos-ethyl contribute to its insecticidal activity?

A9: The specific arrangement of atoms in Pirimiphos-ethyl, particularly the phosphorothioate group, enables it to bind to the active site of AChE and inhibit its function, leading to the insecticidal effect.

Q10: How does the formulation of Pirimiphos-ethyl impact its stability?

A10: The choice of formulation (granule, emulsifiable concentrate, seed dressing) can significantly affect Pirimiphos-ethyl's stability, release rate, and ultimately, its effectiveness in controlling target pests. For instance, microencapsulated formulations can enhance its stability and prolong its release, providing longer-lasting protection. [, ]

Q11: Are there specific safety and handling regulations regarding Pirimiphos-ethyl?

A11: As an insecticide, Pirimiphos-ethyl is subject to specific regulations and guidelines regarding its use, handling, storage, and disposal. These regulations vary by region and are crucial for ensuring the safety of humans, animals, and the environment.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Pirimiphos-ethyl in target insects?

A12: While the provided research primarily focuses on Pirimiphos-ethyl's efficacy and applications, its detailed ADME profile in insects might be available in other studies. Understanding its pharmacokinetic behavior is essential for optimizing its use and minimizing potential environmental risks.

Q13: What types of insects has Pirimiphos-ethyl been proven effective against in field trials?

A13: Field trials have demonstrated Pirimiphos-ethyl's efficacy against a range of insect pests, including onion fly (Delia antiqua), wheat bulb fly (Leptohylemyia coarctata), cabbage root fly (Erioischia brassicae), rice water weevil (Lissorhoptrus oryzophilus), and banana weevil borer (Cosmopolites sordidus), among others. [, , , , ]

Q14: Has resistance to Pirimiphos-ethyl been observed in any insect populations?

A14: Resistance development is a concern with any insecticide used extensively. While not extensively discussed in the provided research, one study did find slight tolerance to Pirimiphos-ethyl in a fenvalerate-resistant strain of the blue tick (Boophilus decoloratus). []

Q15: What are the potential toxicological effects of Pirimiphos-ethyl on non-target organisms?

A15: Like many insecticides, Pirimiphos-ethyl can impact non-target organisms. Studies have shown it can affect beneficial insects and other arthropods, highlighting the importance of responsible use and application strategies to minimize ecological risks. []

Q16: What analytical methods are commonly used to detect and quantify Pirimiphos-ethyl residues?

A16: Gas chromatography, often coupled with mass spectrometry (GC-MS) or other detectors like flame photometric detection (FPD), is widely used for identifying and quantifying Pirimiphos-ethyl residues in various matrices. [, , , ] Other techniques like ELISA (Enzyme-Linked Immunosorbent Assay) have also been explored for rapid detection. [, ]

Q17: What is known about the degradation pathways of Pirimiphos-ethyl in the environment?

A17: Pirimiphos-ethyl degradation in the environment is influenced by factors such as temperature, microbial activity, and soil properties. While its specific breakdown products require further investigation, understanding its degradation is crucial for assessing its environmental persistence and potential impact.

Q18: How does the solubility of Pirimiphos-ethyl affect its bioavailability to target insects?

A18: Pirimiphos-ethyl's solubility in water is a crucial factor influencing its effectiveness. While it exhibits low water solubility, its formulation can significantly impact its dissolution rate and availability to target insects. [, ]

Q19: Are there alternative insecticides being explored to replace Pirimiphos-ethyl due to environmental or resistance concerns?

A19: The research highlights the ongoing search for effective alternatives to traditional insecticides. Several studies investigated other organophosphates and newer classes of insecticides (e.g., synthetic pyrethroids) as potential alternatives to Pirimiphos-ethyl, particularly for controlling specific pests. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.